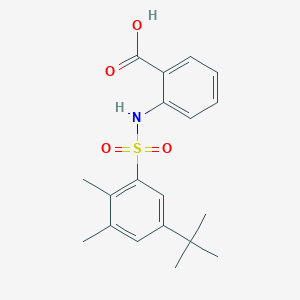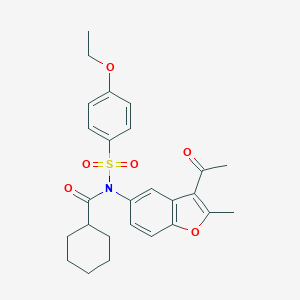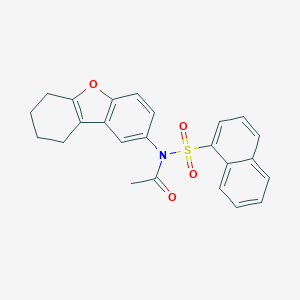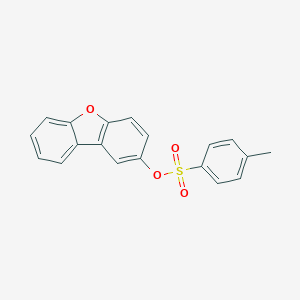
2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid” is a chemical compound with the molecular formula C19H23NO4S . It has a molecular weight of 361.46 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H21NO4S/c1-12-9-10-13 (18 (2,3)4)11-16 (12)24 (22,23)19-15-8-6-5-7-14 (15)17 (20)21/h5-11,19H,1-4H3, (H,20,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, or solubility, were not available in the sources I found.Scientific Research Applications
It appears that there is limited information available on the specific compound “2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid”. However, based on the applications of related compounds, we can infer potential scientific research applications for this compound. Below are some inferred applications based on related compounds:
Characterization Techniques
Compounds like this one may be characterized using techniques such as Fourier Transform Infrared spectroscopy (FTIR), thermogravimetry (TG), elemental analysis, and NMR spectroscopy to determine their structure and properties .
Heat Transfer in Exothermic Reactions
The compound could be involved in reactions that require efficient heat transfer due to its potential thermal stability. This would be beneficial in avoiding heat accumulation in strongly exothermic reactions .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-12-10-14(19(3,4)5)11-17(13(12)2)25(23,24)20-16-9-7-6-8-15(16)18(21)22/h6-11,20H,1-5H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXMXEJIEWJHSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491822.png)
![2-Methoxyethyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B491832.png)

![1-(benzylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B491861.png)

![2,4-dimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491894.png)

![ethyl 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B491906.png)

![2,5-dimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491914.png)
![Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B491921.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-(thiophen-2-ylsulfonyl)cyclohexanecarboxamide](/img/structure/B491922.png)

